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molecular formula C12H26N2O3 B1466141 2-Amino-1-(tert-butoxycarbonyl-3-hydroxypropylamino)-2-methylpropane CAS No. 1258834-18-2

2-Amino-1-(tert-butoxycarbonyl-3-hydroxypropylamino)-2-methylpropane

Cat. No. B1466141
M. Wt: 246.35 g/mol
InChI Key: WZYOFGDVJLOENE-UHFFFAOYSA-N
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Patent
US08951997B2

Procedure details

0.11 g of palladium-carbon was added to an ethanol (30 mL) solution of 1.1 g of 2-(benzyloxycarbonylamino)-1-(tert-butoxycarbonyl-3-hydroxypropylamino)-2-methylpropane, and the mixture was stirred at room temperature for 2 hours in a hydrogen atmosphere. After the completion of reaction, the reaction solution was concentrated to obtain the compound of interest.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(benzyloxycarbonylamino)-1-(tert-butoxycarbonyl-3-hydroxypropylamino)-2-methylpropane
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.11 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:11][C:12]([CH3:27])([CH3:26])[CH2:13][N:14]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:16][CH2:17][OH:18])=O)C1C=CC=CC=1.[H][H]>[C].[Pd].C(O)C>[NH2:11][C:12]([CH3:27])([CH3:26])[CH2:13][N:14]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:16][CH2:17][OH:18] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
2-(benzyloxycarbonylamino)-1-(tert-butoxycarbonyl-3-hydroxypropylamino)-2-methylpropane
Quantity
1.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC(CN(CCCO)C(=O)OC(C)(C)C)(C)C
Name
palladium-carbon
Quantity
0.11 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain the compound of interest

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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